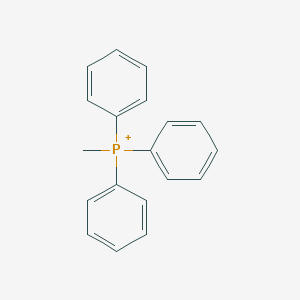

Methyltriphenylphosphonium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFQCTBZOPUVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1779-49-3 (bromide) | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20166591 | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-74-0 | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05G6U0TXS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of Methyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of methyltriphenylphosphonium bromide, a pivotal reagent in synthetic organic chemistry.

Core Structure and Properties

This compound bromide is an organophosphorus salt with the chemical formula C₁₉H₁₈BrP.[1] Its structure is ionic, composed of a positively charged this compound cation and a negatively charged bromide anion.[1][2]

The cation features a central phosphorus atom with a tetrahedral geometry. This phosphorus center is covalently bonded to three phenyl (C₆H₅) groups and one methyl (CH₃) group.[3] The presence of the lipophilic phenyl groups contributes to its solubility in many polar organic solvents.[2][4] The compound typically appears as a white, hygroscopic crystalline powder.[1][3][4]

The ionic bond between the phosphonium cation and the bromide anion defines the overall structure.

Caption: Ionic structure of this compound bromide.

Physicochemical and Spectroscopic Data

The key properties of this compound bromide are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈BrP | [1][5] |

| Molecular Weight | 357.22 g/mol | [1][5][6] |

| Appearance | White, hygroscopic powder | [1][3] |

| Melting Point | 230-234 °C | [1][6][7] |

| Solubility | Soluble in water and polar organic solvents like methanol. | [1][2][4] |

| CAS Number | 1779-49-3 | [1][6] |

| ¹H NMR (ppm) | ~7.8 (m, 15H, Ar-H), ~3.3 (d, 3H, CH₃, J(P,H) ≈ 13.3 Hz) | [8] |

| ³¹P NMR (ppm) | ~22.0 | [9][10] |

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument used.

Synthesis and Experimental Protocols

This compound bromide is most commonly synthesized via the nucleophilic substitution reaction between triphenylphosphine and methyl bromide.[2] The lone pair of electrons on the phosphorus atom attacks the electrophilic methyl group of methyl bromide, displacing the bromide ion.

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reagents and Equipment :

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Pressure vessel (required due to the low boiling point of methyl bromide, 3.6 °C)[11]

-

-

Procedure :

-

In a suitable pressure vessel, dissolve triphenylphosphine in an anhydrous solvent such as benzene.[11]

-

Cool the solution and add a stoichiometric amount of liquid methyl bromide.

-

Seal the vessel and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to approximately 50 °C or higher to achieve a reasonable reaction rate.[11] The reaction is typically stirred for several hours to days to ensure completion.

-

As the reaction proceeds, the product, this compound bromide, will precipitate out of the non-polar solvent as a white solid.

-

After cooling, the solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.

-

Core Application: The Wittig Reaction

The primary and most significant application of this compound bromide is its role as a precursor to a Wittig reagent.[1][2][12][13] Specifically, it is used to generate methylenetriphenylphosphorane (Ph₃P=CH₂), a phosphorus ylide.

The overall process involves two key stages: ylide formation and the Wittig reaction with a carbonyl compound.

-

Ylide Formation : this compound bromide is deprotonated by a strong base, such as n-butyllithium (BuLi) or sodium amide (NaNH₂), to form the nucleophilic ylide.[2][7]

-

Wittig Reaction : The ylide reacts with an aldehyde or ketone. This reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form a stable carbon-carbon double bond (an alkene) and triphenylphosphine oxide as a byproduct.[1]

The following diagram illustrates this critical synthetic pathway.

Caption: Workflow of the Wittig reaction using this compound bromide.

In addition to its central role in the Wittig reaction, this compound bromide is also used as a phase transfer catalyst and, due to its lipophilic cation, has been explored for delivering molecules to specific cellular components.[1][7]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound bromide - Wikipedia [en.wikipedia.org]

- 3. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound bromide 98 1779-49-3 [sigmaaldrich.com]

- 7. This compound bromide | 1779-49-3 [chemicalbook.com]

- 8. This compound bromide(1779-49-3) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 12. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]

- 13. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]

synthesis of methyltriphenylphosphonium iodide from triphenylphosphine

Technical Guide: Synthesis of Methyltriphenylphosphonium Iodide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound iodide, a quaternary phosphonium salt, is a crucial reagent in organic synthesis, primarily serving as the precursor to the Wittig reagent, methylenetriphenylphosphorane. This ylide is widely employed for the conversion of aldehydes and ketones into terminal alkenes through the Witt-ig olefination reaction, a cornerstone of modern synthetic chemistry for carbon-carbon double bond formation.[1][2] Its applications extend to the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials like triphenylamine-based dyes for solar cells.[3]

This technical guide provides an in-depth overview of the and iodomethane. It includes a detailed reaction mechanism, a summary of various experimental protocols with quantitative data, and a general workflow for its preparation and purification.

Reaction Mechanism and Stoichiometry

The synthesis of this compound iodide is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[4] In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic methyl carbon of iodomethane. This concerted step involves the formation of a new phosphorus-carbon bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The result is the formation of the stable quaternary phosphonium salt.

The overall reaction is as follows:

(C(_6)H(_5))(_3)P + CH(_3)I → [(C(_6)H(_5))(_3)PCH(_3)]

+−

References

- 1. This compound iodide Exporter | this compound iodide Exporting Company | this compound iodide International Distributor [multichemexports.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. This compound iodide | 2065-66-9 [chemicalbook.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyltriphenylphosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyltriphenylphosphonium salts, with a focus on the commonly used bromide, chloride, and iodide derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where these compounds are utilized.

Physical Properties

This compound salts are quaternary phosphonium salts characterized by a central phosphorus atom bonded to three phenyl groups and one methyl group. The physical properties of these salts are significantly influenced by the nature of the counter-ion (halide). These salts typically present as white to off-white crystalline solids and are known to be hygroscopic.

Data Summary of Physical Properties

The following table summarizes key physical properties of this compound bromide, chloride, and iodide for easy comparison.

| Property | This compound Bromide | This compound Chloride | This compound Iodide |

| Molecular Formula | C₁₉H₁₈BrP | C₁₉H₁₈ClP | C₁₉H₁₈IP |

| Molecular Weight | 357.23 g/mol | 312.77 g/mol | 404.22 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline solid | Off-white to light yellow hygroscopic crystalline powder |

| Melting Point | 230-234 °C | 221 °C (decomposes)[1] | 183-185 °C |

| Solubility in Water | 342 g/L at 20 °C | Soluble | Soluble |

| Solubility in Organic Solvents | Soluble in polar organic solvents | Soluble in methanol and acetone; less soluble in non-polar solvents[2] | Soluble in water, acetone, dichloromethane, and methanol |

Chemical Properties and Reactivity

The chemical reactivity of this compound salts is dominated by the phosphonium cation. These salts are primarily used in organic synthesis as precursors to phosphorus ylides for the Wittig reaction.

The Wittig Reaction

The most significant application of this compound salts is in the Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes or ketones. The first step involves the deprotonation of the this compound salt with a strong base to form the highly reactive methylenetriphenylphosphorane ylide. This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a key driving force for this reaction.

Caption: The Wittig reaction mechanism.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound salts, as well as their application in the Wittig reaction.

Synthesis of this compound Salts

The synthesis of this compound halides is typically achieved through the quaternization of triphenylphosphine with the corresponding methyl halide.

Caption: General workflow for the synthesis of this compound halides.

3.1.1 Synthesis of this compound Bromide

This protocol describes the synthesis of this compound bromide from triphenylphosphine and methyl bromide.[3][4]

-

Materials:

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br)

-

Anhydrous benzene (or other suitable solvent)

-

-

Procedure:

-

Dissolve triphenylphosphine in anhydrous benzene in a pressure vessel.

-

Cool the solution and add condensed methyl bromide.

-

Seal the vessel and allow the reaction to proceed at room temperature for 48 hours, or gently heat to accelerate the reaction.

-

Cool the vessel and carefully vent any excess pressure.

-

The product, this compound bromide, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

3.1.2 Synthesis of this compound Iodide

A similar procedure can be followed for the synthesis of this compound iodide.[5]

-

Materials:

-

Triphenylphosphine (Ph₃P)

-

Iodomethane (CH₃I)

-

Benzene

-

-

Procedure:

-

Dissolve triphenylphosphine in benzene.

-

Add iodomethane to the solution and stir at room temperature.

-

The product will precipitate over time.

-

Collect the precipitate by filtration, wash with benzene, and dry.

-

Protocol for the Wittig Reaction using this compound Bromide and Benzaldehyde

This protocol outlines the formation of the ylide from this compound bromide and its subsequent reaction with benzaldehyde to form styrene.

-

Materials:

-

This compound bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound bromide.

-

Add anhydrous THF to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise. A color change to deep yellow or orange indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve benzaldehyde in anhydrous THF.

-

Slowly add the benzaldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1 ¹H NMR: The proton NMR spectrum of this compound salts typically shows a multiplet in the aromatic region (around 7.6-7.9 ppm) corresponding to the phenyl protons. The methyl protons appear as a doublet further upfield due to coupling with the phosphorus atom. For this compound bromide, this doublet is observed around 3.25 ppm with a coupling constant (²JHP) of approximately 13.2 Hz.[6]

4.1.2 ¹³C NMR: In the ¹³C NMR spectrum, the aromatic carbons give rise to multiple signals in the downfield region. The methyl carbon signal appears at a much higher field.

4.1.3 ³¹P NMR: The ³¹P NMR spectrum provides a characteristic signal for the phosphonium cation. For a derivative of this compound bromide in CDCl₃, the ³¹P chemical shift is reported to be around 22.04 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectra of this compound salts exhibit characteristic absorption bands for the P-C bonds and the aromatic rings.

Sample Preparation for FTIR: For solid samples, the KBr pellet method is common. The sample is finely ground with dry KBr and pressed into a thin, transparent pellet.[3][8] For hygroscopic samples, a Nujol mull can be prepared by grinding the solid with mineral oil and placing the paste between two salt plates (e.g., KBr or NaCl).[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the phosphonium cation.

Sample Preparation for Mass Spectrometry: For electrospray ionization (ESI) mass spectrometry, the sample is typically dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of about 1 mg/mL. This solution is then further diluted. It is crucial to ensure that the sample is free of non-volatile salts.[10]

References

- 1. sc.edu [sc.edu]

- 2. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]

- 3. jascoinc.com [jascoinc.com]

- 4. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) 13C NMR [m.chemicalbook.com]

- 5. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 6. askfilo.com [askfilo.com]

- 7. P-31 Chemical Shifts [acadiau.ca]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Methyltriphenylphosphonium Bromide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenylphosphonium bromide (MTPPB) is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound bromide in a range of common organic solvents, details a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of this compound bromide is highest in polar protic solvents like methanol and water, with decreasing solubility in polar aprotic and nonpolar solvents. The available quantitative data is summarized in the table below. It is important to note that some discrepancies exist in the reported values, which may be attributable to variations in experimental conditions and analytical methods.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) | Source(s) |

| Water | H₂O | 18.02 | 25 | 400 | [1][2][3][4][5] |

| 20 | 342 | [6] | |||

| Not Specified | 100 | [7] | |||

| Methanol | CH₃OH | 32.04 | 20 | 950 | [1][2] |

| Acetone | C₃H₆O | 58.08 | 20 | 10 | [8] |

Qualitative Solubility Observations:

-

Practically insoluble in: Aromatic hydrocarbons, acetone (conflicting with quantitative data)[1][2].

-

Implied Solubility (based on use as a reagent/solvent in reactions): Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound bromide in an organic solvent using the isothermal shake-flask method. This method is based on the principle of allowing a solute to reach equilibrium in a solvent at a constant temperature.

Materials and Equipment:

-

This compound bromide (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a UV-Vis spectrophotometer

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound bromide to a series of vials.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be established by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further shaking time.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

To further ensure the separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

-

Dilute the collected sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound bromide.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound bromide.

Caption: Workflow for determining the solubility of MTPPB.

References

- 1. This compound Bromide, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound Bromide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. CAS # 1779-49-3, this compound bromide, Methyl(triphenyl)phosphonium bromide - chemBlink [ww.chemblink.com]

- 4. innospk.com [innospk.com]

- 5. China this compound Bromide manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 6. Methyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

- 7. This compound bromide | 1779-49-3 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

preparation of methylenetriphenylphosphorane ylide

An In-depth Technical Guide to the Preparation of Methylenetriphenylphosphorane Ylide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetriphenylphosphorane (Ph₃P=CH₂) is a pivotal reagent in organic synthesis, most notably for its role in the Wittig reaction. This phosphorus ylide allows for the conversion of aldehydes and ketones into terminal alkenes, a transformation of significant importance in the construction of complex molecules, including pharmaceuticals and natural products. The Wittig reaction's key advantage lies in the specific and predictable placement of the carbon-carbon double bond.[1] This guide provides a comprehensive overview of the preparation of methylenetriphenylphosphorane, detailing the underlying chemistry, experimental protocols, and quantitative data to aid researchers in its effective synthesis and application.

The Two-Step Synthesis Pathway

The preparation of methylenetriphenylphosphorane is a two-step process that begins with the formation of a phosphonium salt, followed by deprotonation with a strong base to generate the ylide.[2] Due to the ylide's reactivity with air and moisture, it is typically prepared in situ and used immediately in subsequent reactions.[2]

Step 1: Synthesis of Methyltriphenylphosphonium Bromide

The first step involves the quaternization of triphenylphosphine via an SN2 reaction with an alkyl halide, typically methyl bromide, to form this compound bromide. This salt is a stable, white solid that can be isolated and stored.[3]

Step 2: Deprotonation to Form the Ylide

The phosphonium salt is then deprotonated using a strong base to yield the highly reactive methylenetriphenylphosphorane. The choice of base is critical and can influence the reaction's efficiency. Commonly used strong bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and potassium tert-butoxide (KOt-Bu).[2]

Reaction Mechanism and Workflow

The overall process can be visualized through the following diagrams.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of this compound bromide and its subsequent conversion to methylenetriphenylphosphorane.

Table 1: Synthesis of this compound Bromide

| Alkyl Halide | Solvent | Triphenylphosphine (molar eq.) | Alkyl Halide (molar eq.) | Reaction Time | Temperature | Yield (%) | Reference |

| Methyl Bromide | Benzene | 1 | 1.38 | 2 days | Room Temp. | Not specified | [4] |

| Dibromomethane | Methanol | 1 | 0.22 | 24 hours | Reflux | Not specified | [5] |

Table 2: Preparation of Methylenetriphenylphosphorane (Ylide)

| Base | Solvent | Phosphonium Salt (molar eq.) | Base (molar eq.) | Reaction Time | Temperature | Notes | Reference |

| n-Butyllithium | Diethyl Ether | 1 | 1 | 5 minutes (addition) | Not specified | Ylide used in subsequent reaction | [4] |

| Sodium Amide | Toluene | 1 | 1 | 2-4 hours | 70-80 °C | Used for elimination reaction | [6] |

| Potassium tert-butoxide | Methyl tertiary butyl ether | 1 | 1 | 1 hour | Room Temp. | Cooled before adding aldehyde | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Bromide [4]

-

Materials:

-

Triphenylphosphine (55 g, 0.21 mole)

-

Dry benzene (45 ml)

-

Methyl bromide (28 g, 0.29 mole), condensed

-

-

Procedure:

-

Dissolve triphenylphosphine in dry benzene in a pressure bottle.

-

Cool the bottle in an ice-salt mixture and add the condensed methyl bromide.

-

Seal the bottle and allow it to stand at room temperature for 2 days.

-

Reopen the bottle and collect the white solid precipitate by suction filtration.

-

The resulting this compound bromide can be further purified if necessary.

-

Protocol 2: Preparation of Methylenetriphenylphosphorane using n-Butyllithium [4]

-

Materials:

-

This compound bromide (35.7 g, 0.10 mole)

-

Ethereal solution of n-butyllithium (0.10 mole)

-

Anhydrous ether (200 ml)

-

-

Procedure:

-

Set up a 500-ml three-necked round-bottomed flask with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube. Maintain a gentle flow of nitrogen throughout the reaction.

-

Add the ethereal solution of n-butyllithium and anhydrous ether to the flask.

-

With stirring, cautiously add the this compound bromide over a 5-minute period.

-

The resulting ylide is a yellow-orange suspension and is ready for immediate use in a subsequent Wittig reaction.

-

Protocol 3: Preparation of a Phosphorane using Sodium Amide [6]

-

Materials:

-

Sodium amide (19.5 g, 0.5 mol)

-

Dry toluene (1300 mL)

-

Bis(trimethylsilyl)amine (81 g, 0.5 mol)

-

(Methoxycarbonylmethylene)triphenylphosphorane (167 g, 0.5 mol) - Note: This is an example with a stabilized ylide precursor to illustrate the use of sodium amide.

-

-

Procedure:

-

In a 3-L three-necked round-bottomed flask under an argon atmosphere, charge sodium amide, toluene, and bis(trimethylsilyl)amine.

-

Heat the mixture at 70-80°C until a clear solution is formed and ammonia evolution ceases (2-4 hours). This forms sodium hexamethyldisilazanide in situ.

-

Cool the reaction to room temperature and add the phosphonium salt.

-

Heat the mixture again to 60-70°C and stir for 24-30 hours.

-

The resulting phosphorane solution can be used after appropriate workup.

-

Protocol 4: Ylide Generation with Potassium tert-Butoxide [7]

-

Materials:

-

Ethyltriphenylphosphonium bromide (26.7g, 72mmol) - Note: This is an example with a related phosphonium salt.

-

Methyl tertiary butyl ether (150ml)

-

Potassium tert-butoxide (8.1g, 72mmol)

-

-

Procedure:

-

To a suspension of the phosphonium salt in methyl tertiary butyl ether at room temperature, add potassium tert-butoxide while stirring.

-

Continue stirring for 1 hour.

-

The resulting ylide is then typically cooled before the addition of the carbonyl compound for the Wittig reaction.

-

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.

-

Sodium Amide: is a flammable solid that reacts violently with water. It can form explosive peroxides upon storage.

-

Methyl Bromide: is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents are crucial for the successful preparation of the ylide, as it is readily protonated by water.

Conclusion

The preparation of methylenetriphenylphosphorane is a well-established and reliable method for generating a key reagent in organic synthesis. By carefully selecting the appropriate base and adhering to anhydrous reaction conditions, researchers can effectively synthesize this ylide for use in a wide range of Wittig reactions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists in academic and industrial settings, facilitating the efficient and safe preparation of this important synthetic tool.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 3. rxsolgroup.com [rxsolgroup.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]

The Cornerstone of Carbonyl-to-Alkene Transformation: A Technical Guide to Methyltriphenylphosphonium in the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a paramount achievement in synthetic organic chemistry, offering a reliable and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds. Central to this transformation is the phosphonium ylide, and among the most fundamental and widely employed precursors for these ylides is methyltriphenylphosphonium bromide. This technical guide provides an in-depth exploration of the role of this compound salts in the Wittig reaction, detailing the underlying mechanism, experimental protocols, and quantitative data to support its application in research and development.

The Core Role of this compound Salts

This compound bromide, and its iodide counterpart, serve as the progenitors for methylenetriphenylphosphorane (Ph₃P=CH₂), the simplest phosphorus ylide.[1][2] This "unstabilized" ylide is highly reactive and is a cornerstone for the introduction of a methylene group (=CH₂) onto a carbonyl carbon.[3][4] The overall transformation is driven by the formation of the thermodynamically stable triphenylphosphine oxide byproduct.[5]

The journey from the phosphonium salt to the final alkene product involves two key stages:

-

Ylide Formation: The process begins with the deprotonation of the this compound salt by a strong base. The protons on the methyl group are rendered acidic by the adjacent positively charged phosphorus atom.[6] Commonly used bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK).[7][8] This acid-base reaction generates the highly nucleophilic methylenetriphenylphosphorane.

-

The Wittig Reaction: The phosphorus ylide then reacts with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, initiating a sequence of events that leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate rapidly collapses to yield the desired alkene and triphenylphosphine oxide.[6]

Reaction Mechanism and Stereochemistry

The precise mechanism of the Wittig reaction has been a subject of extensive study. For unstabilized ylides like methylenetriphenylphosphorane, the reaction is believed to proceed through a concerted [2+2] cycloaddition pathway under lithium-salt-free conditions, directly forming the oxaphosphetane intermediate.[4] The stereochemical outcome of the Wittig reaction is a key consideration. Unstabilized ylides, such as that derived from this compound bromide, generally favor the formation of the Z-alkene (cis) product, particularly with aldehydes.[4][9] This selectivity is attributed to a kinetically controlled reaction pathway.

dot

Caption: The Wittig reaction pathway.

Quantitative Data Summary

The following tables summarize quantitative data for the Wittig reaction using this compound bromide with various carbonyl compounds.

| Carbonyl Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Methylbenzaldehyde | n-BuLi | THF | 2-4 | High (not specified) | [10] |

| Cyclohexanone | n-BuLi | Ether | 12 (overnight) | 35-40 | [11] |

| 2-Methylcyclohexanone | t-BuOK | THF | 2-24 | >85 (predicted) | [5] |

| Aldehyde (unspecified) | NaNH₂ | THF | Not specified | 62 | [3] |

| Benzaldehyde | NaHCO₃ (aq) | Water | 1 | 56.9 (average) | [12] |

| Product | Spectroscopic Data | Reference |

| Methylenecyclohexane | ¹H NMR available | [13][14] |

| Triphenylphosphine Oxide | Mass Spectrum, IR Spectrum available | [15][16][17] |

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Bromide

This protocol describes the synthesis of the phosphonium salt from triphenylphosphine and methyl bromide.

Materials:

-

Triphenylphosphine

-

Methyl bromide

-

Dry benzene

Procedure:

-

Dissolve triphenylphosphine (0.21 mole) in dry benzene (45 mL) in a pressure bottle.

-

Cool the bottle in an ice-salt mixture.

-

Add condensed methyl bromide (0.29 mole) to the cooled solution.

-

Seal the pressure bottle and allow it to stand at room temperature for 2 days.

-

After two days, reopen the bottle and collect the white solid precipitate by suction filtration.

-

Wash the solid with hot benzene and then dry under vacuum.

dot

References

- 1. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]

- 2. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. wikiwand.com [wikiwand.com]

- 8. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. sciepub.com [sciepub.com]

- 13. Methylenecyclohexane | C7H12 | CID 14502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. METHYLENECYCLOHEXANE(1192-37-6) 1H NMR [m.chemicalbook.com]

- 15. Triphenylphosphine oxide [webbook.nist.gov]

- 16. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Triphenylphosphine oxide [webbook.nist.gov]

An In-depth Technical Guide to the Formation of Methyltriphenylphosphonium Ylide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the formation of methyltriphenylphosphonium ylide, a fundamental reagent in organic synthesis, particularly in the context of the Wittig reaction.

Core Mechanism of Ylide Formation

The formation of a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), from this compound bromide is a cornerstone of the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes.[1][2][3] The process is a two-step synthesis.

Step 1: Synthesis of the Phosphonium Salt

The initial step involves the quaternization of a phosphine.[4] Triphenylphosphine (Ph₃P) acts as a nucleophile and reacts with an alkyl halide, in this case, methyl bromide (CH₃Br), via a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] This reaction forms the stable and isolable alkyltriphenylphosphonium salt, this compound bromide.[8] Due to the SN2 mechanism, less sterically hindered alkyl halides like methyl bromide react more favorably.[7]

Reaction: Ph₃P + CH₃Br → [Ph₃P⁺CH₃]Br⁻

Step 2: Deprotonation to Form the Ylide

The crucial step in forming the ylide is the deprotonation of the phosphonium salt. The protons on the methyl group attached to the positively charged phosphorus atom are rendered acidic due to the strong electron-withdrawing inductive effect of the phosphonium group.[5][9] A strong base is required to abstract one of these acidic protons.[5][6] Commonly used bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[3][5][9]

This acid-base reaction generates the phosphorus ylide, a neutral, dipolar species.[4][5] The ylide is a resonance-stabilized molecule, existing as a hybrid of two contributing structures: the ylide form (with adjacent positive and negative charges) and the phosphorane form (with a phosphorus-carbon double bond).[1][9]

Reaction: [Ph₃P⁺CH₃]Br⁻ + Base → Ph₃P=CH₂ (or Ph₃P⁺-CH₂⁻) + [Base-H]⁺ + Br⁻

The resulting methylenetriphenylphosphorane is a highly reactive, unstabilized ylide, which typically favors the formation of Z-alkenes in the subsequent Wittig reaction.[5]

Data Presentation: Quantitative Aspects

The efficiency and characteristics of ylide formation can be quantified through various parameters.

| Parameter | Value/Condition | Significance | Reference |

| pKa of [Ph₃P⁺CH₃] | ~22 (in DMSO) | Indicates the acidity of the α-proton, justifying the need for a strong base for deprotonation. | [9][10] |

| Typical Bases | n-Butyllithium (n-BuLi), Potassium tert-butoxide (KOtBu), Sodium Amide (NaNH₂) | These bases are strong enough to deprotonate the phosphonium salt effectively. | [3][5] |

| Solvents | Tetrahydrofuran (THF), Diethyl ether, Benzene | Aprotic solvents are required as protic solvents like water or alcohols would protonate and decompose the ylide. | [11][12][13] |

| Reaction Yield | >90% (for salt formation) | The SN2 reaction to form the phosphonium salt is typically high-yielding. | [11] |

| ³¹P NMR Shift (Ylide) | ~22 ppm (broad singlet in ether) | Characteristic spectroscopic signature used to confirm the formation and study the structure of the ylide. | [14] |

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis. The following protocols are based on established procedures.

Protocol 1: Synthesis of this compound Bromide

This procedure is adapted from standard organic synthesis preparations.[8]

-

Reagents & Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with triphenylphosphine and a suitable solvent such as benzene or toluene.

-

Reaction: Add methyl bromide to the solution. The reaction is typically stirred at room temperature or with gentle heating.

-

Isolation: As the reaction proceeds, the this compound bromide salt, which is insoluble in nonpolar solvents, will precipitate out of the solution.

-

Purification: Collect the white solid precipitate by filtration. Wash the solid with the solvent (e.g., benzene) to remove any unreacted triphenylphosphine.

-

Drying: Dry the purified salt under vacuum to remove residual solvent. The resulting white solid is stable and can be stored for future use.

Protocol 2: In Situ Generation of Methylenetriphenylphosphorane (Ylide)

This protocol describes the formation of the ylide for immediate use in a Wittig reaction.[3]

-

Reagents & Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place the previously synthesized this compound bromide. Add a dry, aprotic solvent, such as tetrahydrofuran (THF).

-

Deprotonation: Cool the resulting suspension in an ice bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, via a syringe. A distinct color change (often to orange or deep red for other ylides) indicates the formation of the ylide.[15] For methylenetriphenylphosphorane, the solution typically becomes a characteristic orange/yellow suspension.

-

Ylide Formation: Allow the mixture to stir at 0°C or room temperature for a specified time (e.g., 30 minutes to an hour) to ensure complete deprotonation and ylide formation.

-

Subsequent Reaction: The freshly prepared ylide solution is now ready for the addition of an aldehyde or ketone to initiate the Wittig reaction. The reaction is typically monitored until the disappearance of the ylide's color.

Mandatory Visualizations

Diagram 1: Mechanism of Ylide Formation

Caption: Overall mechanism for the formation of methylenetriphenylphosphorane ylide.

Diagram 2: Experimental Workflow for Ylide Synthesis

Caption: Logical workflow for the synthesis of this compound ylide.

References

- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. nbinno.com [nbinno.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Ylide - Wikipedia [en.wikipedia.org]

- 8. This compound bromide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. koyonchem.com [koyonchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Methyltriphenylphosphonium as a Phase-Transfer Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, thereby accelerating reaction rates and enhancing yields. Among the various catalysts employed, quaternary phosphonium salts, such as methyltriphenylphosphonium bromide, have emerged as highly effective agents. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of using this compound salts as phase-transfer catalysts in organic synthesis, with a particular focus on applications relevant to pharmaceutical and materials science research.

This compound salts, most commonly the bromide salt, are organic compounds with the formula [(C₆H₅)₃PCH₃]Br.[1] They are typically white, water-soluble solids that are also soluble in many polar organic solvents.[1] A key advantage of phosphonium salts over their ammonium counterparts is their enhanced thermal stability, making them suitable for reactions requiring elevated temperatures.[2]

Core Principles of Phase-Transfer Catalysis

The fundamental principle of phase-transfer catalysis lies in the ability of the catalyst to transport a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The lipophilic nature of the cation (e.g., this compound) allows it to form an ion pair with an anion (e.g., a nucleophile) from the aqueous phase. This ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary, where the "naked" anion can react with the organic substrate.

Key Applications and Experimental Protocols

This compound salts are versatile phase-transfer catalysts employed in a range of organic transformations.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. In a phase-transfer-catalyzed Wittig reaction, the phosphonium salt itself can act as the catalyst, facilitating the deprotonation of the phosphonium salt by a strong base (e.g., concentrated NaOH) at the aqueous-organic interface to form the ylide.

Experimental Protocol: Synthesis of Stilbene Derivatives

This protocol describes the synthesis of stilbene derivatives via a Wittig reaction using benzyltriphenylphosphonium chloride under phase-transfer conditions. A similar procedure can be followed using this compound bromide for methylenation reactions.

-

Materials:

-

Benzyltriphenylphosphonium chloride (or this compound bromide)

-

Substituted benzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.0 eq) and the substituted benzaldehyde (1.0 eq) in dichloromethane.

-

With vigorous stirring, add the 50% aqueous NaOH solution dropwise to the mixture.

-

Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the stilbene derivative.

-

Quantitative Data: Yields in Phase-Transfer Catalyzed Wittig Reaction

The following table summarizes the yields of stilbene derivatives obtained from the reaction of various benzaldehydes with benzyltriphenylphosphonium bromide under phase-transfer conditions.

| Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | Stilbene | 85 | [3] |

| 4-Methoxybenzaldehyde | 4-Methoxystilbene | 92 | [3] |

| 4-Chlorobenzaldehyde | 4-Chlorostilbene | 88 | [3] |

Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. Phase-transfer catalysis is highly effective for this transformation, particularly for the O-alkylation of phenols. This compound bromide can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase for reaction with the alkyl halide.

Experimental Protocol: O-Alkylation of Phenol

This protocol provides a general procedure for the O-alkylation of a phenol using an alkyl halide under phase-transfer catalysis.

-

Materials:

-

Phenol

-

Alkyl halide (e.g., benzyl bromide, butyl bromide)

-

This compound bromide (catalyst)

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH) (50% aqueous solution)

-

Toluene or chlorobenzene

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the phenol in the organic solvent (toluene or chlorobenzene).

-

Add a catalytic amount of this compound bromide (e.g., 5 mol%).

-

Heat the mixture to 60-80°C with vigorous stirring.

-

Slowly add the 50% aqueous potassium hydroxide solution through the dropping funnel over 30 minutes.

-

After the addition is complete, add the alkyl halide dropwise.

-

Continue stirring at the same temperature and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography or distillation.

-

Quantitative Data: Comparison of Catalysts in Etherification

| Catalyst | Product Yield (%) |

| Tetraphenylphosphonium Bromide | 98 |

| Tricaprylylmethylammonium Chloride (Aliquat 336) | 92 |

| Tetrabutylammonium Bromide (TBAB) | 91 |

| Reaction: Alkylation of sodium benzoate with butyl bromide. |

Alkylation of Active Methylene Compounds

Phase-transfer catalysis is also highly effective for the C-alkylation of active methylene compounds, such as malonic esters and β-ketoesters. This compound bromide can be used to transport the enolate anion, formed by deprotonation with a base, into the organic phase to react with an alkyl halide.

Experimental Protocol: C-Alkylation of Diethyl Malonate

-

Materials:

-

Diethyl malonate

-

Alkyl halide (e.g., benzyl bromide, butyl bromide)

-

This compound bromide (catalyst)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Toluene or Dichloromethane

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 eq) and a catalytic amount of this compound bromide (5 mol%) in toluene, add diethyl malonate (1.0 eq).

-

Heat the mixture to reflux.

-

Add the alkyl halide (1.1 eq) dropwise to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

-

Conclusion

This compound salts are highly effective and versatile phase-transfer catalysts with significant advantages, particularly their high thermal stability. They find broad application in a variety of organic transformations crucial for research and development in the pharmaceutical and materials science sectors, including the Wittig reaction, Williamson ether synthesis, and the alkylation of active methylene compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists seeking to employ this compound-based phase-transfer catalysis in their synthetic endeavors. The continued exploration of phosphonium salt catalysts is expected to lead to even more efficient and environmentally benign synthetic methodologies.

References

An In-depth Technical Guide to Methyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium bromide (CAS Number: 1779-49-3) is a versatile phosphonium salt that serves as a cornerstone reagent in modern organic synthesis. Its primary application lies in the Wittig reaction for the formation of carbon-carbon double bonds, a critical transformation in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and use, and a thorough exploration of its applications, with a particular focus on its relevance to drug development. This includes its role as a phase-transfer catalyst and the emerging use of the triphenylphosphonium cation for targeted drug delivery to mitochondria.

Introduction

This compound bromide, a white crystalline solid, is an indispensable tool for synthetic chemists.[1] Its utility stems from its ability to serve as a precursor to the methylenetriphenylphosphorane ylide, a key intermediate in the Wittig reaction.[2] This reaction's reliability and functional group tolerance have cemented its place in the synthetic chemist's toolbox for the construction of alkenes from aldehydes and ketones.[3] Beyond this classical application, the lipophilic cationic nature of the this compound moiety has led to its exploration in other areas of chemistry and drug development, such as phase-transfer catalysis and as a mitochondrial targeting group.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 1779-49-3 | [1] |

| Molecular Formula | C₁₉H₁₈BrP | [1] |

| Molecular Weight | 357.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 230-234 °C | [4] |

| Solubility | Soluble in polar organic solvents | [1] |

| Water Solubility | 400 g/L at 25 °C | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound bromide.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound bromide typically shows a multiplet in the aromatic region (δ 7.6-7.9 ppm) corresponding to the fifteen protons of the three phenyl groups. The methyl protons appear as a doublet due to coupling with the phosphorus atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons and a distinct signal for the methyl carbon, which will also show coupling to the phosphorus atom.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum provides a definitive method for characterizing phosphonium salts. This compound bromide exhibits a single resonance, confirming the presence of the phosphorus center.

IR Spectroscopy

The infrared spectrum of this compound bromide displays characteristic absorption bands corresponding to the P-C stretching and bending vibrations, as well as the aromatic C-H and C=C stretching vibrations of the phenyl groups.

Experimental Protocols

Synthesis of this compound Bromide

This compound bromide is most commonly synthesized by the reaction of triphenylphosphine with methyl bromide.[1]

Reaction:

P(C₆H₅)₃ + CH₃Br → [CH₃P(C₆H₅)₃]⁺Br⁻

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent such as benzene or toluene.

-

Add methyl bromide to the solution. Due to the low boiling point of methyl bromide, the reaction is typically carried out in a sealed tube or a pressure vessel.[6]

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound bromide, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine, and dry under vacuum.

The Wittig Reaction: Synthesis of an Alkene

The primary application of this compound bromide is in the Wittig reaction to convert a carbonyl compound (aldehyde or ketone) into an alkene. This involves the in-situ generation of the phosphonium ylide.

Workflow for the Wittig Reaction:

Caption: Workflow for the Wittig reaction using this compound bromide.

General Procedure for the Wittig Reaction:

-

Suspend this compound bromide in a dry, aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to a low temperature (typically 0 °C to -78 °C).

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to the suspension. The formation of the orange-red colored ylide indicates a successful deprotonation.

-

Add the aldehyde or ketone dissolved in a dry, aprotic solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate in vacuo.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Applications in Drug Development and Research

Synthesis of Active Pharmaceutical Ingredients (APIs)

The Wittig reaction, utilizing this compound bromide, is a powerful tool in the synthesis of complex organic molecules, including numerous APIs.[3] The ability to form carbon-carbon double bonds with high reliability and stereochemical control is crucial for constructing the carbon skeletons of many drugs. For instance, it has been employed in the synthesis of stilbene derivatives, some of which exhibit antineoplastic properties.[7]

Phase-Transfer Catalysis

This compound bromide can also function as a phase-transfer catalyst (PTC).[4][8] In this role, it facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs. The lipophilic triphenylphosphonium cation pairs with an anionic reactant, and this ion pair is soluble in the organic solvent, thereby accelerating the reaction rate. This is particularly useful in reactions involving two immiscible phases.[9]

Mechanism of Phase-Transfer Catalysis:

Caption: Generalized mechanism of phase-transfer catalysis using this compound bromide.

Mitochondrial Targeting in Drug Delivery

The triphenylphosphonium (TPP) cation, the core structure of this compound bromide, has emerged as a significant tool for targeting drugs and probes to mitochondria.[5] Due to the large negative membrane potential of the inner mitochondrial membrane, these lipophilic cations can accumulate within the mitochondria of living cells.[10] This targeted delivery strategy is being actively explored for:

-

Cancer Therapy: By attaching cytotoxic agents to a TPP moiety, these drugs can be selectively delivered to the mitochondria of cancer cells, inducing apoptosis.[11] Cancer cells often have a higher mitochondrial membrane potential than normal cells, enhancing the selectivity of this approach.[11]

-

Treatment of Mitochondrial Dysfunction: Delivering antioxidants or other therapeutic agents directly to the mitochondria can help combat diseases associated with oxidative stress and mitochondrial damage.[10]

Signaling Pathway for TPP-Mediated Mitochondrial Drug Delivery:

Caption: Pathway for mitochondrial drug delivery using a TPP-conjugated therapeutic.

Safety and Handling

This compound bromide is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound bromide is a versatile and powerful reagent with a broad range of applications in organic synthesis and drug development. Its fundamental role in the Wittig reaction enables the efficient construction of alkenes, a key structural motif in many pharmaceuticals. Furthermore, its utility as a phase-transfer catalyst and the emerging application of its core TPP structure in mitochondrial drug targeting highlight its continued importance and potential for future innovations in medicinal chemistry and chemical biology. A thorough understanding of its properties, synthesis, and reaction mechanisms is therefore crucial for researchers and scientists in these fields.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. innospk.com [innospk.com]

- 5. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 7. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Stability of Methyltriphenylphosphonium Iodide Under Atmospheric Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium iodide is a versatile reagent in organic synthesis, most notably as a precursor for the Wittig reagent, methylenetriphenylphosphorane. Its efficacy is intrinsically linked to its purity, which can be compromised by improper handling and storage. This technical guide provides a comprehensive overview of the stability of this compound iodide with a focus on its sensitivity to atmospheric conditions. While specific kinetic data on the degradation of this salt in air is not extensively published, this guide synthesizes available information on its hygroscopic and photosensitive nature. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to quantitatively assess its stability and identify potential degradation products, thereby ensuring the reliability and reproducibility of experimental outcomes.

Introduction

This compound iodide, a quaternary phosphonium salt, is a cornerstone reagent in synthetic organic chemistry.[1] Its primary application lies in the Wittig reaction, a critical method for the formation of carbon-carbon double bonds.[1] The purity of this reagent is paramount, as contaminants can lead to reduced yields, and the formation of side products, and can complicate reaction workups. Exposure to ambient air, containing moisture and light, presents a significant risk to the stability of this compound iodide. This guide addresses these stability concerns, providing best practices for handling and storage, and details a systematic approach to evaluating its stability through forced degradation studies.

Physicochemical Properties and Known Instabilities

This compound iodide is a white to off-white crystalline solid.[1] While generally stable when stored correctly, it possesses known sensitivities to atmospheric components.

Table 1: Summary of Qualitative Stability Information for this compound Iodide

| Parameter | Observation | Recommended Precaution | Source(s) |

| Hygroscopicity | Readily absorbs moisture from the atmosphere. | Store in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere. | [2][3][4] |

| Photosensitivity | Sensitive to light, which can induce degradation. | Store in a dark place, away from direct sunlight. Use of amber or opaque containers is recommended. | [3][4] |

| Thermal Stability | Decomposes at elevated temperatures. | Store in a cool place. Avoid exposure to high heat. | [1] |

The primary mode of degradation initiated by moisture is the hydrolysis of the phosphonium salt. While the P-C bonds are generally robust, the presence of water can affect the compound's utility, especially in moisture-sensitive reactions where it can inhibit the formation of the reactive ylide intermediate.[2]

Experimental Protocols for Stability Assessment

To quantitatively determine the stability of this compound iodide and identify its degradation products, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[5][7]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound iodide.

Detailed Methodologies

Objective: To assess the stability of this compound iodide under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound iodide (high purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Appropriate buffers (e.g., phosphate)

Analytical Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of significant degradants

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound iodide in methanol at a concentration of approximately 1 mg/mL.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for a specified time.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.

-

Thermal Degradation:

-

Solution: Heat the stock solution at a temperature above accelerated testing conditions (e.g., 70°C).

-

Solid State: Place the solid compound in an oven at a similar temperature.

-

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a developed stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage degradation of this compound iodide.

-

If significant degradation is observed, use LC-MS to determine the mass of the degradation products to aid in their identification.

-

For novel or significant degradation products, isolation followed by NMR spectroscopy may be necessary for full structural elucidation.

-

Recommended Handling and Storage

Based on the known sensitivities of this compound iodide, the following handling and storage procedures are recommended to maintain its integrity.

Caption: Recommended workflow for handling and storage of this compound iodide.

Conclusion

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound iodide, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound iodide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methyltriphenylphosphonium Bromide: An In-depth Technical Guide to its Application as a Precursor for Methylenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyltriphenylphosphonium bromide as a key precursor in methylenation reactions, specifically the Wittig reaction. It details the underlying mechanism, offers a variety of experimental protocols, and presents quantitative data to facilitate the application of this versatile reagent in organic synthesis.

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity. The reaction's power lies in the use of a phosphorus ylide, a species with a nucleophilic carbanion stabilized by an adjacent phosphonium cation. This compound bromide is the most common precursor for generating the simplest phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), which is used to introduce a methylene group (=CH₂). This transformation is of paramount importance in the synthesis of fine chemicals, natural products, and active pharmaceutical ingredients.

The overall process begins with the deprotonation of this compound bromide by a strong base to form the reactive ylide. This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a cyclic intermediate, an oxaphosphetane, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]

Reaction Mechanism

The Wittig reaction involving this compound bromide proceeds through two major stages:

2.1. Ylide Formation: this compound bromide is deprotonated at the methyl group by a strong base to form the methylenetriphenylphosphorane ylide. The choice of base is critical and depends on the desired reaction conditions.

2.2. Alkene Formation: The generated ylide reacts with a carbonyl compound (aldehyde or ketone) to form the alkene. The currently accepted mechanism involves a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to give the alkene and triphenylphosphine oxide.

Caption: The Wittig reaction mechanism.

Experimental Protocols

The following section provides detailed experimental protocols for the methylenation of aldehydes and ketones using this compound bromide.

General Considerations

-

Reagents and Solvents: Anhydrous solvents are crucial for the success of the Wittig reaction, as the ylide is a strong base and will be quenched by protic solvents like water or alcohols.

-

Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the ylide and other reagents.

-

Base Selection: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK) are commonly used to deprotonate the phosphonium salt.

Protocol 1: Methylenation of a Ketone using n-Butyllithium

This protocol describes the methylenation of a generic ketone in a non-polar solvent.

Procedure:

-